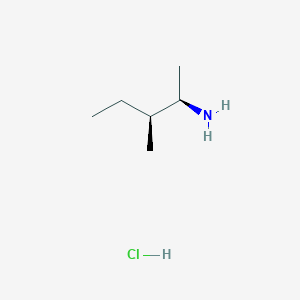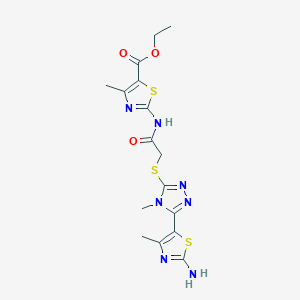
(2R,3S)-3-Methylpentan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for “(2R,3S)-3-Methylpentan-2-amine hydrochloride” involves the reaction of 2,3-dimethyl-1,4-dioxane with hydrochloric acid to form the desired product. The reaction involves adding 2,3-dimethyl-1,4-dioxane to a reaction flask, adding hydrochloric acid to the reaction flask, heating the reaction mixture to reflux for several hours, cooling the reaction mixture and filtering the resulting solid, washing the solid with cold water and drying it under vacuum, and recrystallizing the solid from a suitable solvent to obtain "this compound".Molecular Structure Analysis
The molecular structure of “this compound” is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The “R” and “S” notations refer to the absolute configuration of the chiral centers in the molecule . The number preceding the configuration (2 in 2R and 3 in 3S) refers to the carbon position in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Related Compounds : (2R,3S)-3-Methylpentan-2-amine hydrochloride is related to various synthesized compounds. For instance, Shimohigashi, Lee, and Izumiya (1976) demonstrated the synthesis of amino acids like L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituents in AM-toxins. This process involved hydrolysis and decarboxylation steps, indicating the compound's role in complex organic syntheses (Shimohigashi, Lee, & Izumiya, 1976).
- Mass and NMR Spectroscopic Studies : Westphal et al. (2012) discussed the mass spectrometric and nuclear magnetic resonance spectroscopic data of designer drugs like pentedrone, which is structurally similar to this compound. Their study highlights the significance of such compounds in spectroscopic characterization (Westphal et al., 2012).
Applications in Organic Chemistry
- Organotin(IV) Complex Synthesis : Basu Baul et al. (2009) reported the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which potentially include similar structures to this compound. These complexes were tested for their anticancer properties, showing the compound's relevance in medicinal chemistry (Basu Baul et al., 2009).
- Enantioselective Synthesis : Concellón et al. (2008) described the synthesis of enantiopure amino epoxides, which are structurally similar to this compound. Their work highlights the importance of such compounds in achieving selective syntheses, crucial in pharmaceutical applications (Concellón et al., 2008).
Environmental and Industrial Applications
- CO2 Capture in Industrial Processes : Nwaoha et al. (2019) investigated the use of 1,5-diamino-2-methylpentane in CO2 capture from water-gas shift process plants. This study suggests potential environmental applications of compounds structurally related to this compound in reducing industrial carbon emissions (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Propiedades
IUPAC Name |
(2R,3S)-3-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSXBTQVKAIUDU-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2654049.png)
![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)





![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)

